

# Stability and Storage Conditions for Remdesivir-13C6: A Technical Guide

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## Compound of Interest

Compound Name: Remdesivir-13C6

Cat. No.: B15600315

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for **Remdesivir-13C6**. As an isotopically labeled analog of Remdesivir, its stability profile is considered comparable to the parent compound. The information presented herein is synthesized from published stability studies and technical data sheets for Remdesivir.

## Overview and Physicochemical Properties

Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity. It is a non-hygroscopic crystalline solid, appearing as white to off-white or yellow.<sup>[1]</sup> **Remdesivir-13C6** is the 13C labeled version of Remdesivir, often utilized as an internal standard in quantitative bioanalytical assays.<sup>[1]</sup> While specific stability studies on **Remdesivir-13C6** are not extensively available, the introduction of stable isotopes is not expected to significantly alter the chemical stability of the molecule. Therefore, the stability data for Remdesivir serves as a reliable proxy.

Physicochemical Characteristics of Remdesivir:

Property	Value
Molecular Formula	C <sub>27</sub> H <sub>35</sub> N <sub>6</sub> O <sub>8</sub> P
Molecular Weight	602.58 g/mol
Solubility	Soluble in ethanol and methanol. Practically insoluble in water, with solubility increasing at lower pH.[1]
pKa (strongest acidic/basic)	10.23 / 0.65[1]
Log P	2.01[1]

## Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of **Remdesivir-13C6**. The following conditions are based on guidelines for the parent compound, Remdesivir.

Table 1: Recommended Storage Conditions for Remdesivir Formulations

Formulation	Condition	Temperature	Duration
Unopened Lyophilized Powder	Store in original vial.	Below 30°C (86°F)	Until expiration date. [2]
Reconstituted Solution	Use immediately for dilution.	Room Temperature (20°C to 25°C) or Refrigerated (2°C to 8°C)	Should not exceed 4 hours at room temperature or 24 hours refrigerated before administration. [2]
Diluted Infusion Solution	In 0.9% sodium chloride.	Room Temperature (20°C to 25°C) or Refrigerated (2°C to 8°C)	Stable for up to 24 hours at room temperature or 48 hours refrigerated.[1] [3]

## Stability Profile and Degradation

Studies have shown that Remdesivir is susceptible to degradation under certain stress conditions. It is labile to acidic, basic, and neutral hydrolysis, as well as oxidative conditions.[\[4\]](#)[\[5\]](#) However, the drug is relatively stable under thermal and photolytic stress.[\[4\]](#)[\[5\]](#)

Table 2: Summary of Remdesivir Stability under Stress Conditions

Stress Condition	Stability	Observations
Acidic Hydrolysis	Labile	Formation of multiple degradation products (DP1-DP5). <a href="#">[4]</a> <a href="#">[5]</a>
Basic Hydrolysis	Labile	Formation of multiple degradation products (DP5-DP8). <a href="#">[4]</a> <a href="#">[5]</a>
Neutral Hydrolysis	Labile	Formation of degradation product DP5. <a href="#">[4]</a> <a href="#">[5]</a>
Oxidative Stress	Labile	Formation of degradation product DP9. <a href="#">[4]</a> <a href="#">[5]</a>
Thermal Stress	Stable	No significant degradation observed. <a href="#">[4]</a> <a href="#">[5]</a>
Photolytic Stress	Stable	No significant degradation observed. <a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols

The following are summaries of methodologies used in stress testing studies to evaluate the stability of Remdesivir.

### Forced Degradation Study Protocol

This protocol outlines the conditions used to induce degradation of Remdesivir to identify potential degradation products and pathways.

- Acidic Hydrolysis: Remdesivir solution is treated with 0.1 N HCl at room temperature.
- Basic Hydrolysis: Remdesivir solution is treated with 0.1 N NaOH at room temperature.
- Neutral Hydrolysis: Remdesivir solution is refluxed with water.
- Oxidative Degradation: Remdesivir solution is treated with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: The solid drug is kept in a hot air oven at a specified high temperature.
- Photolytic Degradation: The solid drug is exposed to UV light.

Analysis of the stressed samples is typically performed using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS/MS) to identify and characterize the degradation products.<sup>[4][5]</sup>

## HPLC Method for Stability Testing

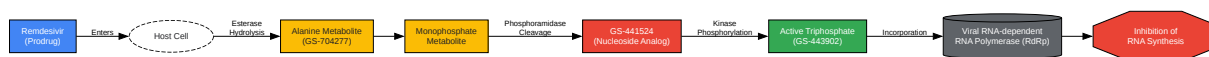
A common approach for analyzing Remdesivir and its degradation products involves reverse-phase HPLC.

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).<sup>[6]</sup>
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 4).<sup>[1][6]</sup>
- Detection: Diode array detection (DAD) at approximately 240 nm and/or fluorescence detection (e.g.,  $\lambda_{\text{ex/em}}$  245/390 nm).<sup>[6]</sup>
- Flow Rate: Typically around 1.0 mL/min.<sup>[7]</sup>

## Visualizations

### Mechanism of Action: Conversion to Active Triphosphate

Remdesivir is a prodrug that must be metabolized within host cells to its active triphosphate form, GS-443902. This active metabolite acts as a nucleotide analog to inhibit viral RNA-dependent RNA polymerase (RdRp).

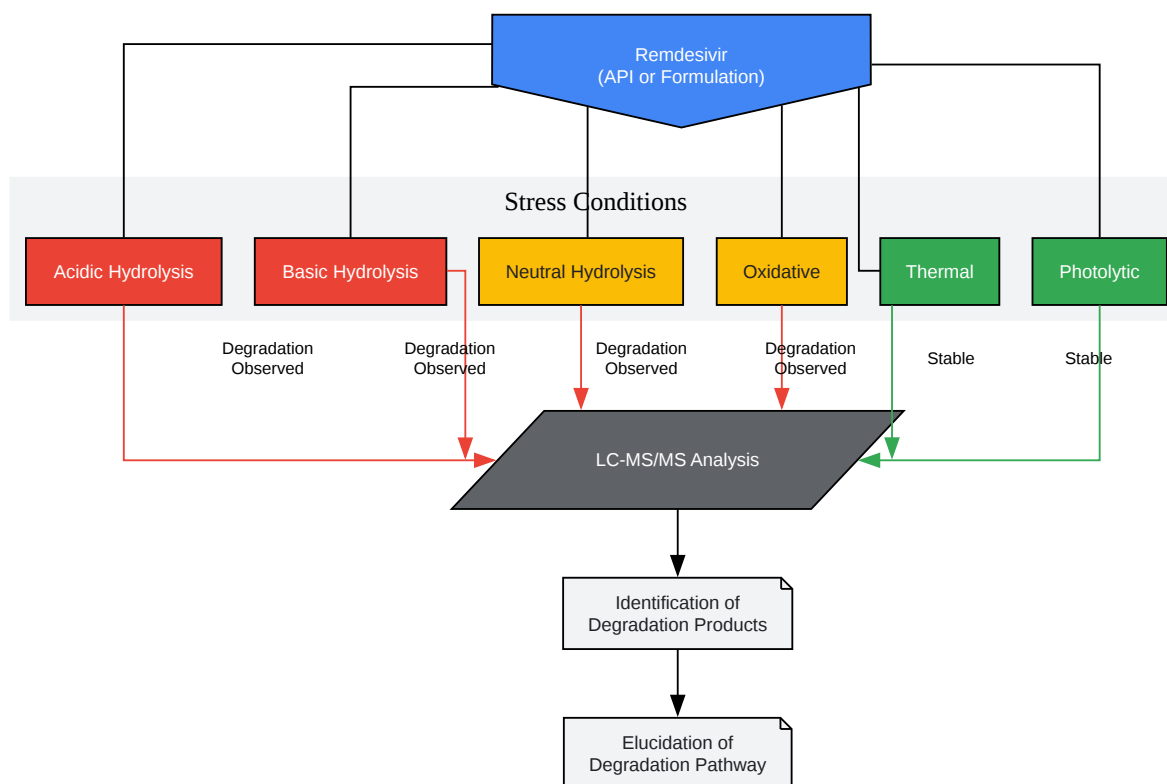


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Caption: Intracellular activation pathway of Remdesivir.

## General Degradation Workflow under Stress Conditions

The following diagram illustrates the general workflow for assessing the stability of Remdesivir under various stress conditions.

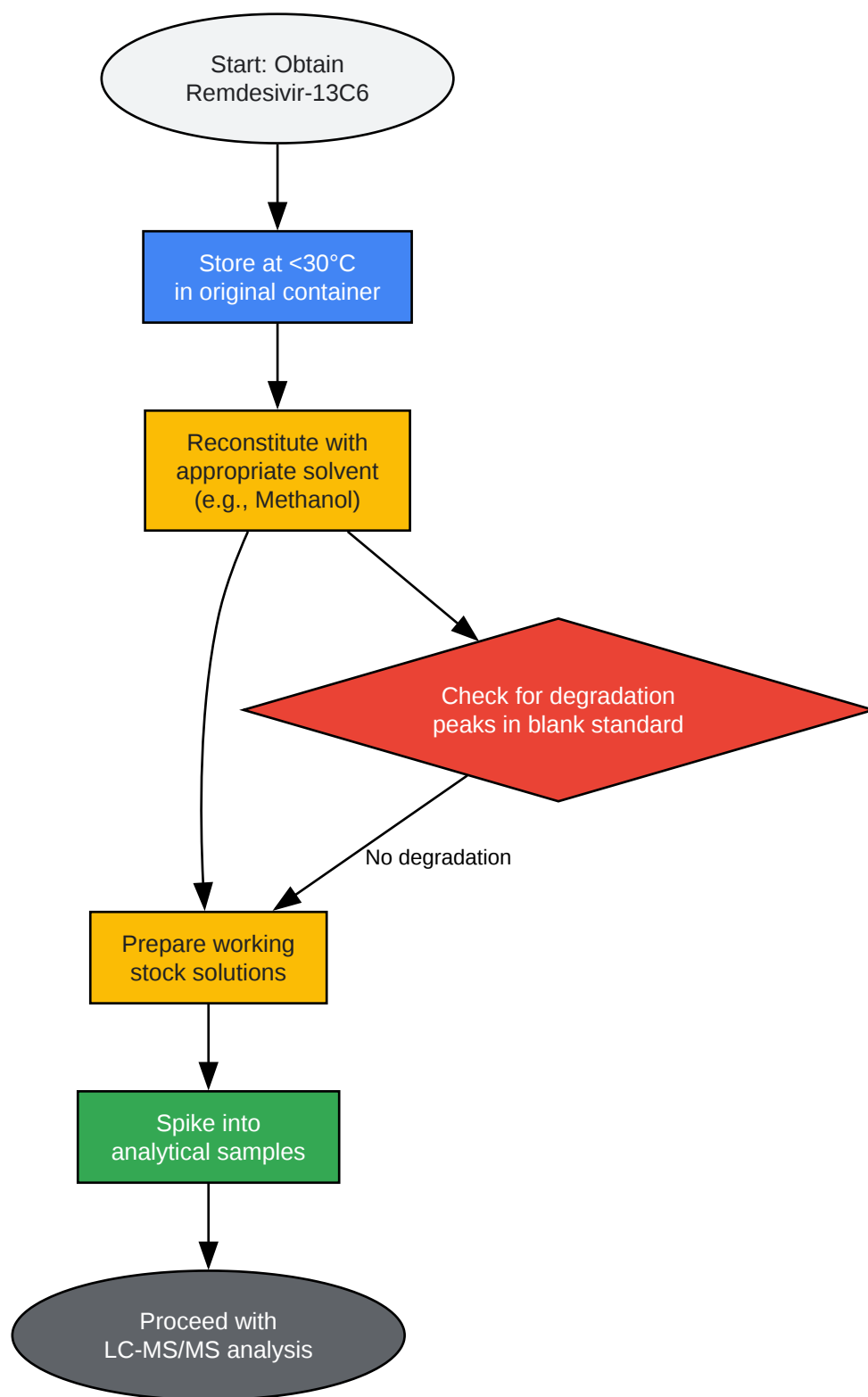


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Caption: Workflow for forced degradation studies of Remdesivir.

## Handling and Preparation of Remdesivir-13C6 for Analysis

This diagram outlines the recommended procedure for preparing **Remdesivir-13C6**, for instance, when used as an internal standard in a bioanalytical method.



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Caption: Recommended workflow for preparing **Remdesivir-13C6** solutions.

## Safety and Handling Precautions

Researchers handling **Remdesivir-13C6** should adhere to standard laboratory safety protocols.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.
- Handling: Avoid inhalation of dust or contact with skin and eyes.[8] Handle in a well-ventilated area, preferably in a laboratory hood.[9]
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[9]
- Incompatible Materials: Avoid strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[10]

This technical guide provides a comprehensive summary of the available stability and storage information for Remdesivir, which can be applied to its isotopically labeled form, **Remdesivir-13C6**. For critical applications, it is always recommended to perform in-house stability assessments for specific formulations and storage conditions.

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